Phthalimidinoglutarimide-5'-C4-OH
Description
Phthalimidinoglutarimide-5'-C4-OH is a synthetic compound designed as a building block for targeted protein degradation (e.g., PROTACs) and other biomedical applications. Its core structure consists of a phthalimide moiety linked to a glutarimide scaffold, with a hydroxyl-terminated four-carbon alkyl chain (C4-OH) at the 5' position. This structural configuration enables its role in forming conjugates with E3 ubiquitin ligase ligands, facilitating substrate-specific degradation .
The compound is part of a broader family of phthalimidinoglutarimide derivatives commercialized by Tenova Pharmaceuticals, which differ in the substituents at the 5' position (e.g., alkyl chain length, PEGylation, or propargyl groups) .
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[6-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,1-3,6-8,10H2,(H,18,21,22) |
InChI Key |
AKBLPOVVGSBRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C4-OH typically involves the condensation of phthalic anhydride with a primary amine to form the phthalimide coreThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C4-OH involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phthalimidinoglutarimide-5’-C4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C4-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
The primary distinction between Phthalimidinoglutarimide-5'-C4-OH and its analogues lies in the substituents at the 5' position:
*Molecular weights inferred based on structural similarities and Tenova Pharmaceuticals’ product data.
Key Observations:
Chain Length and Hydrophilicity: The C4-OH variant offers a balance between hydrophobicity and solubility compared to shorter (C3-OH) or PEGylated derivatives.
PEGylation : PEGylated derivatives (e.g., C3-O-PEG4-OH) exhibit enhanced aqueous solubility and prolonged circulation time, making them suitable for in vivo applications. However, excessive PEGylation may reduce target-binding efficiency due to steric hindrance .
Propargyl Derivatives: Propargyl-terminated compounds (e.g., Phthalimidinoglutarimide-5'-propargyl-PEG4-OH) enable click chemistry-based conjugation but are currently unavailable for commercial use .
Functional and Biomedical Implications
Limitations and Challenges
- Structural Specificity : Unlike PEGylated variants, C4-OH lacks tunable solubility, limiting its utility in highly aqueous environments .
- Competitive Pricing : Despite identical pricing ($490.00), the commercial availability of C4-OH and C3-OH contrasts with the discontinued status of propargyl-PEG derivatives, reflecting differences in demand or synthetic feasibility .
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